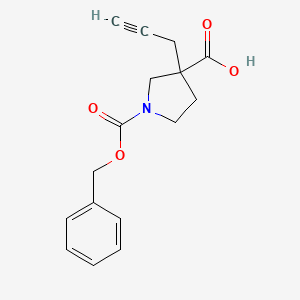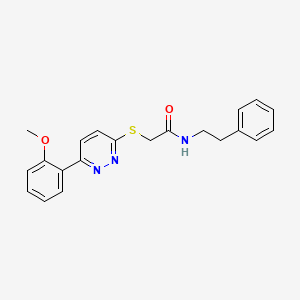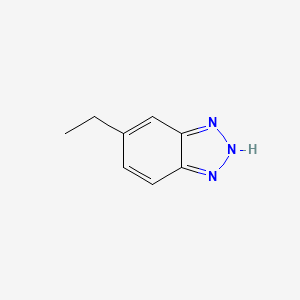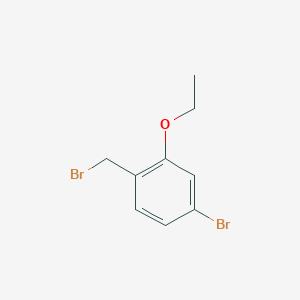
4-Bromo-1-(bromomethyl)-2-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated organic compounds often involves the reaction of an organic precursor with a brominating agent. Common brominating agents include elemental bromine (Br2), hydrobromic acid (HBr), and N-bromosuccinimide (NBS). The specific conditions and reagents used depend on the structure of the organic precursor and the desired brominated product .Molecular Structure Analysis
The molecular structure of a brominated organic compound depends on the organic precursor and the position of the bromine atom(s) in the molecule. Bromine atoms can significantly influence the physical and chemical properties of the molecule due to their size and electronegativity .Chemical Reactions Analysis
Brominated organic compounds can participate in various types of chemical reactions. For example, they can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. They can also participate in elimination reactions, where the bromine atom and a proton are removed to form a double bond .Physical And Chemical Properties Analysis
Brominated organic compounds typically have higher boiling points and densities compared to their non-brominated counterparts due to the larger size and polarizability of the bromine atom .Aplicaciones Científicas De Investigación
Environmental Monitoring and Human Health
Research has shown the presence of brominated flame retardants (BFRs) like 4-Bromo-1-(bromomethyl)-2-ethoxybenzene in various environmental and biological matrices. A study by Zhou et al. (2014) identified several BFRs, including similar compounds, in human maternal serum and breast milk, indicating their wide environmental distribution and potential human exposure Environmental Science & Technology.
Atmospheric and Soil Pollutants
Newton et al. (2015) reported the presence of emerging flame retardants (EFRs) like this compound in various environmental compartments such as indoor and outdoor air, ventilation systems, and soil in Stockholm, Sweden. This study highlights the prevalence of such compounds in urban environments and their potential impact on air quality and public health Environmental Science & Technology.
Wildlife Exposure
Research by Verreault et al. (2007) studied the presence of non-PBDE BFRs, including compounds structurally similar to this compound, in glaucous gulls from the Norwegian Arctic. This research highlights the bioaccumulation and potential ecological impact of such compounds in remote wildlife populations Environmental Science & Technology.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The study and application of brominated organic compounds continue to be an active area of research. Future directions may include the development of more efficient and selective methods for bromination, the design of new brominated compounds with improved properties, and the exploration of new applications in areas such as medicinal chemistry and materials science .
Propiedades
IUPAC Name |
4-bromo-1-(bromomethyl)-2-ethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c1-2-12-9-5-8(11)4-3-7(9)6-10/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMCTHMAEGZNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2479566.png)

![(2S)-2-[2-(3-Chlorophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide](/img/structure/B2479569.png)
![(4'-Fluoro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2479571.png)

![3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-furylmethyl)benzamide](/img/structure/B2479575.png)
![Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2479576.png)
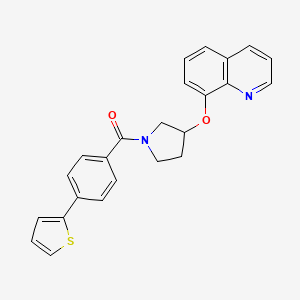
![7,7-Difluorospiro[3.5]nonan-2-one](/img/structure/B2479579.png)
![2-Chloro-N-(1H-pyrrolo[2,3-b]pyridin-6-ylmethyl)acetamide](/img/structure/B2479580.png)
![3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2479581.png)
